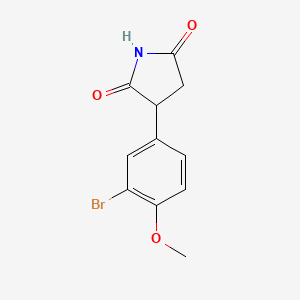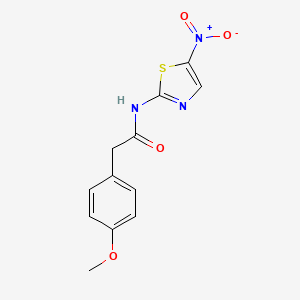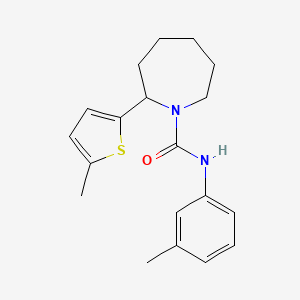
3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinediones. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields such as pharmacology, medicinal chemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and receptors in the body. It may also interact with certain neurotransmitters and modulate their activity.
Biochemical and Physiological Effects:
3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may also have neuroprotective effects. This compound has also been shown to have anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols.
Direcciones Futuras
There are several future directions for the research of 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione. One area of future research is the development of new drugs based on this compound. It may also be studied for its potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research may be conducted to better understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
Conclusion:
In conclusion, 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione is a synthetic compound that has shown promising results in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has been extensively studied for its potential applications in scientific research and has been used as a reference standard in the development of new drugs. This compound has a variety of biochemical and physiological effects and may have potential therapeutic applications. However, it is important to handle this compound with caution due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione involves a multi-step process. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate product. The intermediate product is then reacted with ammonium acetate and acetic anhydride to produce the final product, 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as pharmacology, medicinal chemistry, and neuroscience. This compound has been used as a reference standard in the development of new drugs and has been studied for its potential therapeutic applications.
Propiedades
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-16-9-3-2-6(4-8(9)12)7-5-10(14)13-11(7)15/h2-4,7H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWMGWYEBPDPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5145085.png)

![2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)
![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)
![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)


